molecular formula C11H12N2O2 B13298730 2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13298730
M. Wt: 204.22 g/mol
InChI Key: QNSRVRTYSOUIIA-UHFFFAOYSA-N
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Description

2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with an ethyl group, a prop-2-yn-1-ylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ethyl group is introduced via an alkylation reaction.

    Introduction of the Prop-2-yn-1-ylamino Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with prop-2-yn-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols.

Scientific Research Applications

2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-aminopyridine-4-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yl group.

    2-Propynyl-6-aminopyridine-4-carboxylic acid: Similar structure but lacks the ethyl group.

Uniqueness

2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the ethyl and prop-2-yn-1-ylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-6-(prop-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-5-12-10-7-8(11(14)15)6-9(4-2)13-10/h1,6-7H,4-5H2,2H3,(H,12,13)(H,14,15)

InChI Key

QNSRVRTYSOUIIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)O)NCC#C

Origin of Product

United States

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